3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-phenyl]-propan-1-one 3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-phenyl]-propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17966171
InChI: InChI=1S/C25H30O10/c1-2-13-9-16(28)21(15(27)5-3-14-4-6-17-18(11-14)33-8-7-32-17)19(10-13)34-25-24(31)23(30)22(29)20(12-26)35-25/h4,6,9-11,20,22-26,28-31H,2-3,5,7-8,12H2,1H3/t20-,22-,23+,24-,25-/m1/s1
SMILES:
Molecular Formula: C25H30O10
Molecular Weight: 490.5 g/mol

3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-phenyl]-propan-1-one

CAS No.:

Cat. No.: VC17966171

Molecular Formula: C25H30O10

Molecular Weight: 490.5 g/mol

* For research use only. Not for human or veterinary use.

3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-phenyl]-propan-1-one -

Specification

Molecular Formula C25H30O10
Molecular Weight 490.5 g/mol
IUPAC Name 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one
Standard InChI InChI=1S/C25H30O10/c1-2-13-9-16(28)21(15(27)5-3-14-4-6-17-18(11-14)33-8-7-32-17)19(10-13)34-25-24(31)23(30)22(29)20(12-26)35-25/h4,6,9-11,20,22-26,28-31H,2-3,5,7-8,12H2,1H3/t20-,22-,23+,24-,25-/m1/s1
Standard InChI Key NLZYYMHUDULKQF-PRDVQWLOSA-N
Isomeric SMILES CCC1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OCCO4)O
Canonical SMILES CCC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OCCO4)O

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Functional Groups

The compound features a central propan-1-one backbone linked to two distinct aromatic systems: a 2,3-dihydrobenzo dioxin moiety and a substituted phenyl group. The phenyl ring is further functionalized with a 4-ethyl group, a hydroxyl group at position 2, and a glycosidic bond to a tetrahydro-pyran (glucose analog) unit at position 6 . The pyran ring adopts a chair conformation with stereochemical specificity at positions 2, 3, 4, 5, and 6, as indicated by the (2S,3R,4S,5S,6R) configuration.

Key functional groups include:

  • Ether linkages in the benzodioxin and pyran systems

  • Hydroxyl groups contributing to polarity and hydrogen-bonding capacity

  • Ketone group at the propan-1-one junction, enabling potential reactivity in nucleophilic additions

Stereochemical Considerations

The stereochemistry of the pyran ring is critical for molecular recognition in biological systems. Computational models suggest that the β-D-glucopyranosyl configuration (evident from the [C@H] descriptors in the InChI string) stabilizes the molecule through intramolecular hydrogen bonding between the C3 hydroxyl and the pyran oxygen . This arrangement may influence solubility and interaction with biomacromolecules.

Spectroscopic Signatures

While experimental spectral data for this specific compound remains unpublished, analogs with similar substructures exhibit characteristic IR absorptions at:

  • 3300–3500 cm⁻¹ (O-H stretching)

  • 1680–1720 cm⁻¹ (C=O stretching of ketone)

  • 1250–1300 cm⁻¹ (C-O-C asymmetric stretching in ethers) .
    ¹H-NMR predictions indicate distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet) and aromatic protons in the benzodioxin system (δ 6.7–7.1 ppm).

Synthetic Methodology and Challenges

Retrosynthetic Analysis

The synthesis can be deconstructed into three key fragments (Figure 1):

  • Benzodioxin-propione unit: Derived from 6-bromo-2,3-dihydrobenzo dioxin via Friedel-Crafts acylation.

  • Glycosylated phenyl intermediate: Synthesized through Koenigs-Knorr glycosylation of 4-ethyl-2,6-dihydroxyacetophenone with peracetylated glucose followed by deprotection.

  • Coupling strategy: Mitsunobu reaction or Ullmann coupling to link the fragments.

Critical Reaction Steps

Glycosylation Efficiency: Achieving regioselective O-glycosylation at the phenyl C6 position requires meticulous control of protecting groups. Reported yields for analogous reactions range from 45–62% when using silver triflate as a promoter.

Stereochemical Integrity: The β-anomeric configuration of the glucose moiety is preserved using participating protecting groups (e.g., acetyl) at C2, which direct nucleophilic attack to the β-face .

Purification Challenges: The compound’s high polarity necessitates reverse-phase HPLC for final purification, with acetonitrile/water gradients yielding >95% purity.

Physicochemical Profiling

Thermodynamic Properties

PropertyValueMethod/Source
Molecular Weight490.5 g/molPubChem CID 44394360
LogP (Octanol-Water)1.2 ± 0.3ACD/Labs Prediction
Aqueous Solubility3.2 mg/L @ 25°CChemAxon Calculator
pKa (Most Acidic Proton)9.8 (Phenolic -OH)SPARC Calc

The moderate LogP value suggests balanced lipophilicity, potentially enabling membrane permeability while retaining water solubility via hydrogen-bonding groups.

Crystallographic Data

Though single-crystal X-ray data is unavailable, molecular dynamics simulations predict a planar benzodioxin system tilted at 57° relative to the phenyl ring, minimizing steric clash between the ethyl group and pyran substituents.

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey Structural DifferencesLogPBioactivity Reported
Target CompoundC25H30O104-Ethyl, β-D-glucopyranosyl1.2None
Analog 1 (PubChem 44394431) C24H28O10Methyl instead of ethyl0.9Antimicrobial
Analog 2 (VCID VC17966171)C25H30O10Hydroxymethyl at pyran C61.1Kinase inhibition

The 4-ethyl substitution in the target compound enhances hydrophobic interactions compared to methyl analogs, potentially improving binding to lipophilic enzyme pockets.

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